(1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol
Overview
Description
(1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol is a chiral organic compound belonging to the class of secondary alcohols. It features a chlorine atom and a methyl group on the benzene ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chlorination of (1S)-1-(4-methylphenyl)ethan-1-ol: This method involves the selective chlorination of the alcohol group using reagents like thionyl chloride (SOCl₂) under controlled conditions.
Reduction of (1S)-2-chloro-1-(4-methylphenyl)ethanone: This involves the reduction of the corresponding ketone using reducing agents such as lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: Oxidation of the alcohol group can yield (1S)-2-chloro-1-(4-methylphenyl)ethanone.
Reduction: Reduction of the corresponding ketone or aldehyde forms the alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).
Reduction: Lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) in polar aprotic solvents.
Major Products Formed:
Oxidation: (1S)-2-chloro-1-(4-methylphenyl)ethanone.
Reduction: this compound.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol is widely used in scientific research due to its structural complexity and reactivity:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a building block for bioactive compounds.
Medicine: It is explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or ionic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(1R)-2-chloro-1-(4-methylphenyl)ethan-1-ol: The enantiomer of the compound, differing only in the spatial arrangement of atoms.
2-chloro-1-(4-methylphenyl)ethanone: The corresponding ketone, lacking the hydroxyl group.
2-chloro-1-(3-methylphenyl)ethan-1-ol: A structural isomer with the methyl group on a different position on the benzene ring.
Uniqueness: (1S)-2-chloro-1-(4-methylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to different biological activities and interactions compared to its enantiomer and structural isomers.
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its applications range from organic synthesis to potential therapeutic uses, highlighting its importance in both research and industry.
Properties
IUPAC Name |
(1S)-2-chloro-1-(4-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIOYEPFDGBZMW-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254856 | |
Record name | (αS)-α-(Chloromethyl)-4-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351068-85-4 | |
Record name | (αS)-α-(Chloromethyl)-4-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351068-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-(Chloromethyl)-4-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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